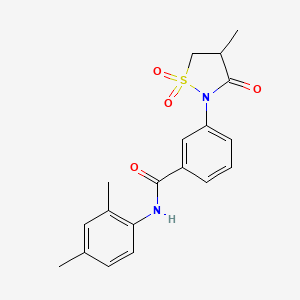

N-(2,4-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Description

N-(2,4-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a benzamide derivative featuring a 2,4-dimethylphenyl substituent on the amide nitrogen and a 4-methyl-1,1,3-trioxo-thiazolidine moiety at the 3-position of the benzamide ring. This compound is structurally characterized by its fully oxidized thiazolidine ring (trioxo group), which distinguishes it from related dioxo or non-oxidized thiazolidine derivatives.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-12-7-8-17(13(2)9-12)20-18(22)15-5-4-6-16(10-15)21-19(23)14(3)11-26(21,24)25/h4-10,14H,11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCESUPXFJIYZRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves the following steps:

Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a primary amine with carbon disulfide and an alkyl halide under basic conditions.

Coupling with Benzamide: The thiazolidinone intermediate is then coupled with 2,4-dimethylphenyl benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

Reduction: Reduction of the thiazolidinone ring can yield thiazolidine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Carboxylic acids.

Reduction: Thiazolidine derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide would depend on its specific biological target. Generally, compounds with thiazolidinone rings are known to interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Trioxo-Thiazolidine vs. Dioxo-Thiazolidine Derivatives The compound’s trioxo-thiazolidine group (1,1,3-trioxo) contrasts with the dioxo-thiazolidine (2,4-dioxo) seen in (Z)-N-(2,4-dimethylphenyl)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzamide (M6, ).

b. Benzamide Core Modifications Similarity scoring () highlights structural parallels with compounds like 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.500). Key differences include the absence of a trioxo-thiazolidine group and the presence of a triazole-sulfanyl substituent in the latter, which may alter target specificity or pharmacokinetics .

c. Alkyl/Aryl Substituent Variations

Thiazole derivatives in (e.g., compounds 5p–7d) share the benzamide scaffold but vary in substituents. For example:

- 5p : Features a dodecyl chain, enhancing lipophilicity.

- These modifications contrast with the target compound’s 4-methyl-trioxo-thiazolidine group, which may confer distinct solubility and membrane permeability profiles .

Physicochemical Properties

However, its methyl substituents on the phenyl ring may counterbalance this by enhancing hydrophobicity .

Biological Activity

N-(2,4-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its antimicrobial properties, mechanisms of action, and relevant research findings.

The compound's chemical structure can be represented by the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O4S |

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | This compound |

| LogP | 4.3398 |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Properties

Recent studies have highlighted the compound's promising antimicrobial activity , particularly against Mycobacterium tuberculosis (Mtb). Research indicates that derivatives of thiazolidine-2,4-dione (TZD), from which this compound is derived, exhibit significant antimicrobial effects. For instance:

- A study found that certain TZD-based compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.078 to 0.283 µM , indicating strong activity against Mtb strains .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Mycobacterial Cell Wall Biosynthesis : The thiazolidine structure is believed to interfere with the synthesis pathways crucial for Mtb survival.

- Synergistic Effects with Existing Antibiotics : The compound has shown potential in combination therapies with first-line anti-TB drugs like isoniazid and rifampicin, enhancing their efficacy against resistant strains .

Study on Antimycobacterial Activity

A notable study published in early January 2025 focused on synthesizing new derivatives inspired by TZD structures. The researchers evaluated these compounds for their antimycobacterial potency and toxicity profiles in both in silico and in vitro models. The findings suggested that:

- Several new derivatives exhibited enhanced activity against virulent Mtb strains.

- The compounds were assessed for drug-likeness and safety profiles, indicating a favorable therapeutic index for further development .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds reveals varying degrees of biological activity. The following table summarizes key findings:

| Compound Name | MIC (µM) | Synergistic Potential with TB Drugs |

|---|---|---|

| N-(2,4-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo...) | 0.078 - 0.283 | Yes |

| Thiazolidine Derivative A | 0.150 | Yes |

| Thiazolidine Derivative B | 0.200 | No |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.